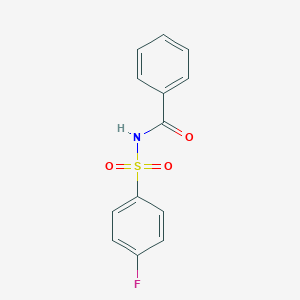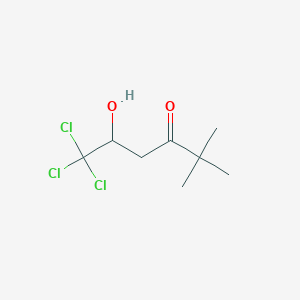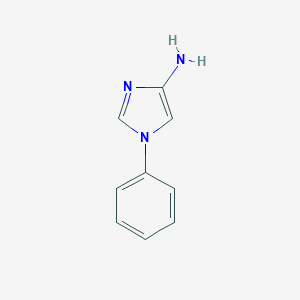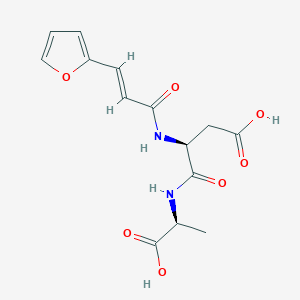![molecular formula C30H48O3 B185971 (E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid CAS No. 13878-92-7](/img/structure/B185971.png)
(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inhibition in Mycolic Acid Biosynthesis
- (Z)-Tetracos-5-enoic acid, a key intermediate in the biosynthesis of mycobacterial mycolic acids, can be inhibited by certain cyclopropene analogues. Compounds like methyl 4-(2-octadecylcyclopropen-1-yl)butanoate, related to (E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid, have shown to act as inhibitors of mycolic acid biosynthesis, crucial in the cell envelope of pathogenic mycobacteria (Hartmann et al., 1994); (Besra et al., 1993).
Fatty Acid Derivatives and Biological Activities
- New fatty acids isolated from the marine green alga Ulva fasciata Delile, including compounds structurally similar to this compound, have been studied for their biological activities. Such compounds exhibited antimicrobial and cytotoxic properties (Abou-ElWafa et al., 2009).
Synthesis and Characterization of Analogues
- The synthesis and characterization of various analogues related to this compound have been explored. These include bicyclic compounds and fatty acid derivatives with potential applications in organic synthesis and chemical biology (Hanzawa et al., 2012); (Banday et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid' involves the conversion of a commercially available starting material, geranylgeraniol, to the desired product via a series of chemical reactions.", "Starting Materials": ["Geranylgeraniol", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water"], "Reaction": ["Step 1: Bromination of geranylgeraniol using bromine and sodium hydroxide to form 6-bromo-geranylgeraniol.", "Step 2: Reduction of 6-bromo-geranylgeraniol using sodium borohydride to form 6-hydroxy-geranylgeraniol.", "Step 3: Protection of the hydroxyl group in 6-hydroxy-geranylgeraniol using acetic anhydride and pyridine to form the corresponding acetate ester.", "Step 4: Oxidation of the double bond in the side chain of 6-acetoxy-geranylgeraniol using sodium periodate to form the corresponding aldehyde.", "Step 5: Reduction of the aldehyde using sodium cyanoborohydride to form the corresponding alcohol.", "Step 6: Protection of the hydroxyl group in the alcohol using methanol and sodium methoxide to form the corresponding methyl ether.", "Step 7: Deprotection of the hydroxyl group in the methyl ether using hydrochloric acid to form the corresponding carboxylic acid.", "Step 8: Neutralization of the carboxylic acid using sodium bicarbonate to form the corresponding sodium salt.", "Step 9: Purification of the sodium salt using water and sodium chloride to obtain the final product, '(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid'." ] } | |
Numéro CAS |
13878-92-7 |
Formule moléculaire |
C30H48O3 |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
(E,6R)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-24,31H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9+/t19-,21-,22+,23+,24-,27-,28+,29-,30+/m1/s1 |
Clé InChI |
CYHOTEDWAOHQLA-AKGXXHIGSA-N |
SMILES isomérique |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@H](C5(C)C)O)C)C |
SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
SMILES canonique |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Apparence |
Powder |
melting_point |
168-170°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















